
Octyl 3-amino-4-chlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octyl 3-amino-4-chlorobenzoate is an organic compound with the molecular formula C15H22ClNO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with an amino group at the 3-position and a chlorine atom at the 4-position The octyl group is attached to the carboxyl group of the benzoic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 3-amino-4-chlorobenzoate typically involves the esterification of 3-amino-4-chlorobenzoic acid with octanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield. The process may also involve purification steps such as distillation or recrystallization to obtain the final product.
化学反应分析
Types of Reactions
Octyl 3-amino-4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorine atom can be reduced to form dechlorinated products.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce dechlorinated compounds.
科学研究应用
Octyl 3-amino-4-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Octyl 3-amino-4-chlorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
Octyl 3-chlorobenzoate: Lacks the amino group, which affects its reactivity and biological activity.
Octyl 4-amino-3-chlorobenzoate: The positions of the amino and chlorine groups are reversed, leading to different chemical and biological properties.
Octyl 3-amino-4-bromobenzoate: The chlorine atom is replaced with a bromine atom, which can alter its reactivity and interactions.
Uniqueness
Octyl 3-amino-4-chlorobenzoate is unique due to the specific positioning of the amino and chlorine groups on the benzene ring. This arrangement allows for distinct chemical reactivity and biological interactions, making it a valuable compound for various applications.
属性
分子式 |
C15H22ClNO2 |
|---|---|
分子量 |
283.79 g/mol |
IUPAC 名称 |
octyl 3-amino-4-chlorobenzoate |
InChI |
InChI=1S/C15H22ClNO2/c1-2-3-4-5-6-7-10-19-15(18)12-8-9-13(16)14(17)11-12/h8-9,11H,2-7,10,17H2,1H3 |
InChI 键 |
KIYFSOPXGMIWCU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


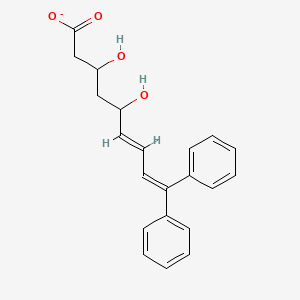
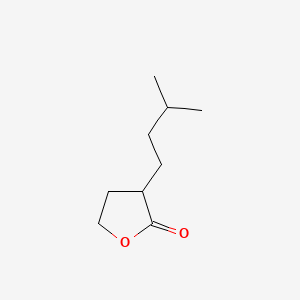

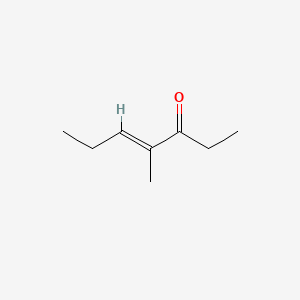
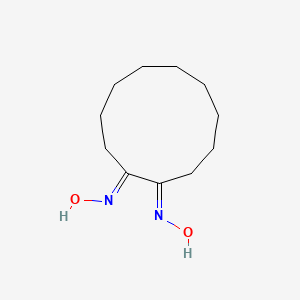
![(2R,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3S,4S,6R)-4,6-diamino-3-[(2S,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B13815670.png)

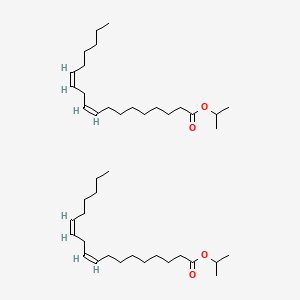

![6-(4-Fluorophenyl)-2-methylimidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B13815706.png)

![(2-Acetyloxy-6-oxabicyclo[3.1.0]hexan-3-yl) acetate](/img/structure/B13815714.png)
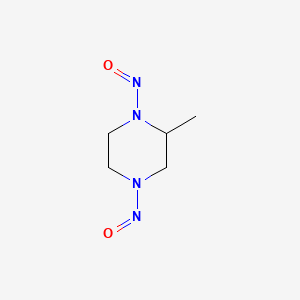
![Methyl 3-[4-(oxiran-2-yl)phenyl]propanoate](/img/structure/B13815720.png)
